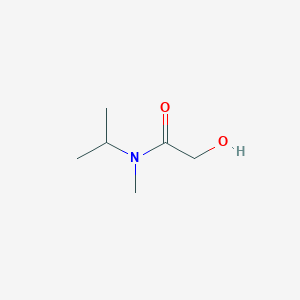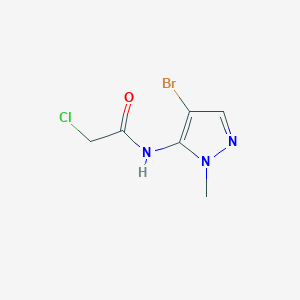
N-(4-bromo-2-methylpyrazol-3-yl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylpyrazol-3-yl)-2-chloroacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-methylpyrazol-3-yl)-2-chloroacetamide is not fully understood. However, it has been suggested that it may exert its effects by inhibiting certain enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylpyrazol-3-yl)-2-chloroacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylpyrazol-3-yl)-2-chloroacetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions. However, it has some limitations, including its limited solubility in water and some organic solvents, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylpyrazol-3-yl)-2-chloroacetamide. Some possible areas of investigation include:
1. Further studies on its mechanism of action and potential targets in various cellular processes.
2. Development of more efficient synthesis methods to improve yields and reduce costs.
3. Evaluation of its potential as a drug candidate for the treatment of various diseases.
4. Investigation of its potential as a herbicide or other agricultural applications.
5. Exploration of its potential use in the synthesis of novel materials.
Conclusion:
In conclusion, N-(4-bromo-2-methylpyrazol-3-yl)-2-chloroacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to new insights and applications in medicine, agriculture, and materials science.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylpyrazol-3-yl)-2-chloroacetamide involves the reaction of 4-bromo-2-methylpyrazole-3-carboxylic acid with thionyl chloride, followed by the addition of N,N-dimethylformamide and 2-chloroacetamide. The resulting product is a white crystalline solid with a melting point of 128-131°C.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylpyrazol-3-yl)-2-chloroacetamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In agriculture, it has been explored as a potential herbicide. In materials science, it has been studied for its potential use in the synthesis of novel materials.
Eigenschaften
CAS-Nummer |
183988-30-9 |
|---|---|
Produktname |
N-(4-bromo-2-methylpyrazol-3-yl)-2-chloroacetamide |
Molekularformel |
C6H7BrClN3O |
Molekulargewicht |
252.49 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylpyrazol-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C6H7BrClN3O/c1-11-6(4(7)3-9-11)10-5(12)2-8/h3H,2H2,1H3,(H,10,12) |
InChI-Schlüssel |
QQMZHRDEDIZAFK-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Br)NC(=O)CCl |
Kanonische SMILES |
CN1C(=C(C=N1)Br)NC(=O)CCl |
Synonyme |
N-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-2-CHLOROACETAMIDE, TECH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)

![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)

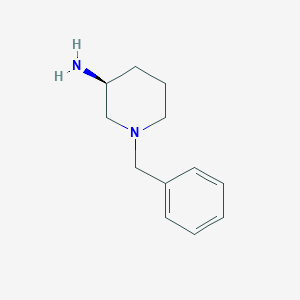
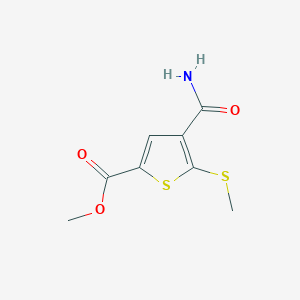



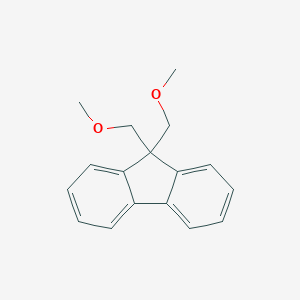

![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)
